

Comparative Toxicity Profile of 5-Methoxyindole-2-carboxylic Acid and Related Indole Derivatives

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Compound of Interest

Compound Name: 5-Methoxyindole-2-carboxylic acid

Cat. No.: B127561

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available toxicity data for **5-Methoxyindole-2-carboxylic acid** and related indole-containing compounds. The information is intended to support research and development activities by offering insights into the potential toxicological profiles of these molecules. Due to its primary role as a research chemical, comprehensive toxicological data for **5-Methoxyindole-2-carboxylic acid** is limited.^[1] This guide supplements the available information with data from structurally similar compounds to provide a broader context for its potential biological effects.

Overview of 5-Methoxyindole-2-carboxylic Acid

5-Methoxyindole-2-carboxylic acid is an organic compound that serves as a versatile building block in the synthesis of more complex, biologically active molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents.^[1] It is recognized as an inhibitor of dihydrolipoamide dehydrogenase (EC 1.8.1.4) and has been investigated for its hypoglycemic properties.^{[2][3]}

General Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **5-Methoxyindole-2-carboxylic acid** is not classified as acutely toxic. However, it is associated with the following hazards^{[2][4]}:

- Skin Irritation: Causes skin irritation.[2][4]
- Eye Irritation: Causes serious eye irritation.[2][4]
- Respiratory Irritation: May cause respiratory irritation.[2][4]

It is not classified as a germ cell mutagen, carcinogen, reproductive toxicant, or a substance presenting an aspiration hazard.[4]

Comparative Cytotoxicity Data

While specific cytotoxicity data for **5-Methoxyindole-2-carboxylic acid** is not readily available in the public domain, studies on related indole-2-carboxylic acid derivatives provide valuable insights into the structure-activity relationships concerning toxicity. The following table summarizes the cytotoxic effects of various indole derivatives on different cell lines.

Compound	Cell Line	Assay Type	Cytotoxicity Measurement (CC50/IC50/GI50 in μM)	Reference
Indole-2-carboxylic acid derivatives (18, 19a, 19b)	MT-4 (Human T-cell)	Not Specified	CC50 > 29 μM	[5]
5-Hydroxyindole-3-carboxylic acid derivative (5d)	MCF-7 (Breast Cancer)	MTT Assay	IC50 = 4.7 μM	[6]
Indole-2-carboxamide derivative (5e) (2-methylpyrrolidin-4-yl phenethyl derivative)	A-549, MCF-7, Panc-1	MTT Assay	GI50 = 0.95 μM (mean); IC50 = 0.95, 0.80, 1.00 μM respectively	[7]
Indole-2-carboxamide derivatives (7, 6a-c) (4-benzyl carbonyl and 4-phenylpiperazin-1-yl carbonyl derivatives)	Various Cancer Cell Lines	MTT Assay	Lowest mean GI50 values among tested compounds	[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of indole derivatives.

3.1. MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) of a compound on a cancer cell line.[\[6\]](#)
- Procedure:
 - Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5x10³ cells/well) in a suitable culture medium and incubated for 24 hours.[\[6\]](#)
 - Compound Treatment: A stock solution of the test compound is prepared (typically in DMSO) and serially diluted to a range of final concentrations. The culture medium in the wells is replaced with the medium containing the different concentrations of the compound. Control wells (vehicle control and no-treatment control) are also included.[\[6\]](#)
 - Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
 - MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.
 - Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
 - Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
 - Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀/GI₅₀ value is determined by plotting the cell viability against the compound concentration.

Visualizations

4.1. Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using an in vitro cell-based assay.

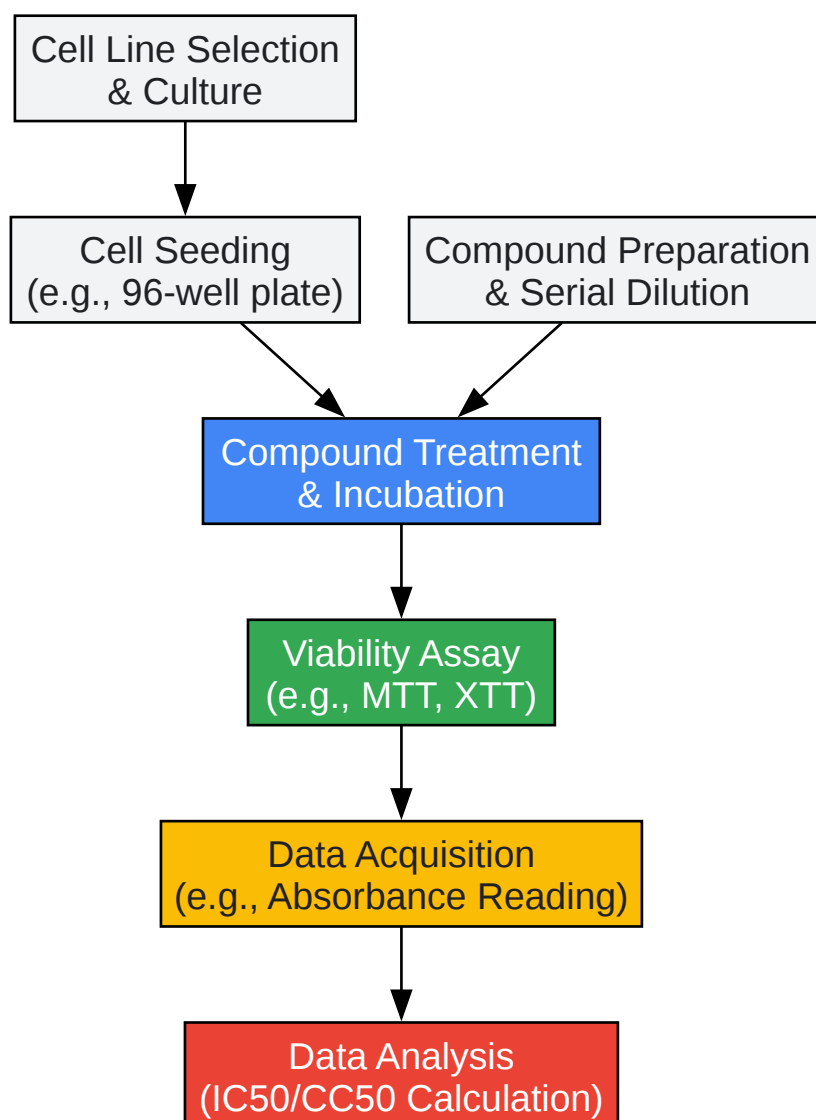


Figure 1: General Workflow for In Vitro Cytotoxicity Assay

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Figure 1: General Workflow for In Vitro Cytotoxicity Assay

4.2. Structure-Activity Relationship (SAR) Logic for Indole Derivatives

This diagram illustrates the logical relationship in the structure-activity relationship studies of indole derivatives, where modifications at different positions of the indole core influence their biological activity and toxicity.

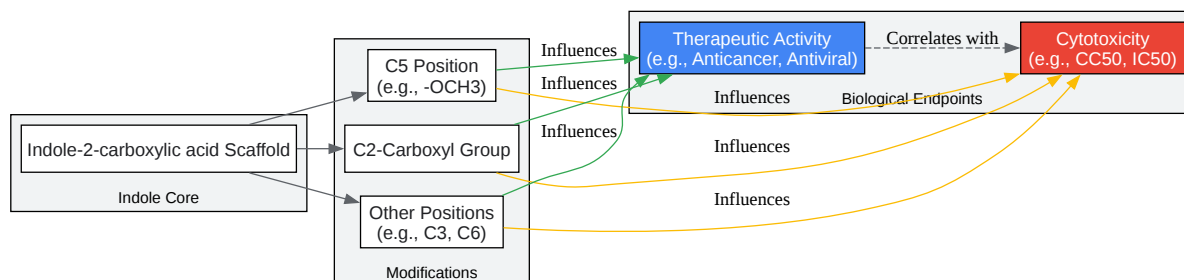


Figure 2: SAR Logic for Indole Derivatives

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Figure 2: SAR Logic for Indole Derivatives

Conclusion

The available data suggests that **5-Methoxyindole-2-carboxylic acid** has a low acute toxicity profile but may cause irritation. Comprehensive studies on its cytotoxicity are lacking. However, research on related indole-2-carboxylic acid derivatives indicates that modifications to the indole scaffold can significantly influence their cytotoxic properties. The provided data and protocols can serve as a valuable resource for researchers designing and interpreting toxicological studies for this class of compounds. Further investigation is warranted to fully characterize the toxicity profile of **5-Methoxyindole-2-carboxylic acid**.

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